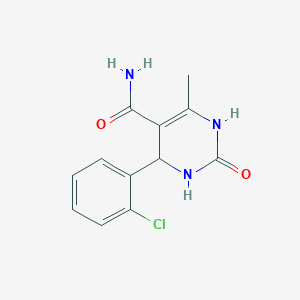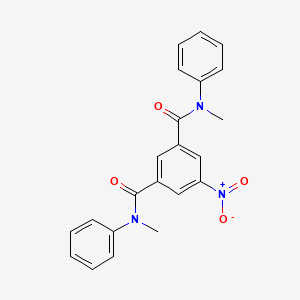![molecular formula C25H22O4 B11640190 Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)
Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(2-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle est un composé organique qui appartient à la classe des dérivés du benzofurane. Les benzofuranes sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. Ce composé spécifique présente un noyau de benzofurane avec divers substituants, ce qui en fait une molécule intéressante pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(2-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de benzofurane : Cela peut être réalisé par des réactions de cyclisation impliquant des composés phénoliques et des réactifs appropriés.
Introduction de substituants : Les groupes 2-méthylphényl et phényl peuvent être introduits par des réactions d'alkylation ou d'acylation de Friedel-Crafts.
Estérification : Le groupe carboxylate est introduit par des réactions d'estérification en utilisant de l'alcool éthylique et des catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur le rendement élevé et la pureté. Des techniques telles que la chimie à flux continu et la synthèse automatisée peuvent être utilisées pour augmenter l'échelle du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(2-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 5-[(2-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la fabrication chimique.
Mécanisme d'action
Le mécanisme d'action du 5-[(2-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Isocyanate de 2-méthoxy-5-méthylphényle : Utilisé dans la synthèse de ligands de récepteurs.
(2-méthylbenzoyl)acétate d'éthyle : Utilisé dans la préparation de furannes substitués.
Unicité
Le 5-[(2-méthylphényl)méthoxy]-2-phényl-1-benzofuran-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique sur le noyau de benzofurane, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C25H22O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H22O4/c1-3-27-25(26)23-21-15-20(28-16-19-12-8-7-9-17(19)2)13-14-22(21)29-24(23)18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3 |
Clé InChI |
LSYCLEHTYZCLTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)



![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)
![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
